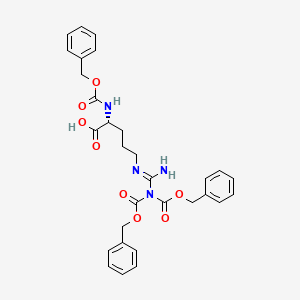

Z-D-Arg(Z) 2-OH

Description

Contextualization within Protected Amino Acid Chemistry

In the realm of peptide chemistry, the synthesis of peptides with a specific sequence of amino acids is a fundamental yet complex task. wikipedia.org Amino acids possess at least two reactive functional groups: an amino group and a carboxyl group. altabioscience.com To prevent unwanted side reactions and polymerization during peptide synthesis, it is essential to temporarily block, or "protect," these groups. altabioscience.com This is where protected amino acids, such as Nα,Nω,Nω′-Tris-Z-D-arginine, become indispensable.

The "Z" in its name refers to the benzyloxycarbonyl (Cbz or Z) group, a common protecting group for amines. In Nα,Nω,Nω′-Tris-Z-D-arginine, three of these Z-groups are attached to the nitrogen atoms of the D-arginine molecule: one at the alpha-amino group (Nα) and two at the omega and omega-prime nitrogens (Nω, Nω′) of the guanidinium (B1211019) side chain. This comprehensive protection ensures that the arginine derivative can be selectively incorporated into a growing peptide chain without interfering with the coupling reactions of other amino acids. The use of such protecting groups is a cornerstone of modern peptide synthesis, enabling the construction of complex and well-defined peptide structures. wikipedia.orgaltabioscience.com

Significance of D-Amino Acid Stereochemistry in Biochemical Studies

The "D" in Nα,Nω,Nω′-Tris-Z-D-arginine signifies that it is the D-stereoisomer of arginine. Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms: L- and D-enantiomers. jpt.comtandfonline.com In the vast majority of biological systems, proteins are constructed exclusively from L-amino acids. frontiersin.org This inherent preference for one stereoisomer has profound implications for how organisms interact with molecules, and the strategic use of D-amino acids in research exploits this fact.

Comparison with L-Isomer in Research Applications

The incorporation of D-amino acids, such as D-arginine, into peptides can lead to compounds with dramatically different properties compared to their all-L-amino acid counterparts. lifetein.com While L-arginine is a substrate for nitric oxide synthase, an enzyme crucial for various physiological processes, D-arginine is not readily metabolized by this enzyme. frontiersin.orgnih.gov This difference allows researchers to investigate biological pathways and receptor interactions that are independent of nitric oxide production. frontiersin.org Furthermore, studies have shown that peptides containing D-arginine can exhibit enhanced biological activities, such as increased neuroprotective effects, compared to their L-arginine-containing equivalents. researchgate.netplos.org

Implications for Enzymatic Stability and Recognition in in vitro Systems

One of the most significant advantages of using D-amino acids in peptide design is the enhanced stability they confer against enzymatic degradation. lifetein.com Proteases, the enzymes responsible for breaking down proteins and peptides, are highly specific for L-amino acid sequences. formulationbio.com Consequently, peptides containing D-amino acids are resistant to proteolysis, leading to a longer half-life in biological systems. lifetein.com This increased stability is a critical attribute for developing therapeutic peptides and for studying biological processes over extended periods without the complication of sample degradation. jpt.com However, it is worth noting that in some specific contexts, such as in the presence of the enzyme chymotrypsin, glycosylation of D-amino acid-containing peptides can paradoxically promote their degradation. mdpi.com

Overview of Research Applications of Tris-Z-Protected D-Arginine

The unique structural features of Nα,Nω,Nω′-Tris-Z-D-arginine make it a versatile tool with a range of applications in chemical biology research. chemimpex.com

Fundamental Building Block in Complex Peptide Architectures

As a protected amino acid, Nα,Nω,Nω′-Tris-Z-D-arginine serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of complex peptide structures. formulationbio.comchemimpex.com SPPS is a methodical process where amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. altabioscience.com The protected nature of this D-arginine derivative allows for its precise insertion into a desired position within a peptide sequence. formulationbio.com This capability is essential for creating synthetic peptides with tailored properties, such as enhanced stability or specific binding affinities, for use in various research areas, including immunology and drug development. chemimpex.com

Molecular Probe in Mechanistic Enzymology

The resistance of D-amino acid-containing peptides to enzymatic cleavage makes Nα,Nω,Nω′-Tris-Z-D-arginine a valuable component in the design of molecular probes for studying enzyme mechanisms. lifetein.com For instance, by incorporating this modified amino acid into a peptide substrate, researchers can investigate the binding interactions between the peptide and an enzyme's active site without the substrate being degraded. This allows for a clearer understanding of the structural and chemical requirements for enzyme recognition and catalysis. Studies involving serine proteases of the blood coagulation cascade have utilized arginine derivatives to probe the intricacies of their catalytic mechanisms. nih.gov

Properties

IUPAC Name |

(2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O8/c31-27(32-18-10-17-25(26(35)36)33-28(37)40-19-22-11-4-1-5-12-22)34(29(38)41-20-23-13-6-2-7-14-23)30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H2,31,32)(H,33,37)(H,35,36)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSFVNUCIDKSBE-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Nα,nω,nω′ Tris Z D Arginine

Classical and Contemporary Synthesis Pathways

The synthesis of Nα,Nω,Nω′-Tris-Z-D-arginine is centered on the strategic protection of the arginine molecule to prevent unwanted side reactions during its subsequent use, particularly in peptide assembly.

Benzyloxycarbonyl (Z/Cbz) Protection Strategies for Arginine Residues

The use of the benzyloxycarbonyl (Z or Cbz) group is a foundational strategy in peptide chemistry for the temporary protection of amine functionalities. In the case of Nα,Nω,Nω′-Tris-Z-D-arginine, this protection is extended to all three of arginine's reactive nitrogen sites: the α-amino group and the two nitrogens of the side-chain guanidino group. ontosight.aigoogle.com The primary reagent for introducing this protecting group is benzyl (B1604629) chloroformate (Z-Cl).

The rationale for this exhaustive protection is to render the highly nucleophilic guanidino group inert during subsequent coupling reactions. If left unprotected or partially protected, the guanidino group can participate in undesirable side reactions, most notably intramolecular cyclization to form a δ-lactam, which can complicate purification and reduce the yield of the desired peptide. rsc.orgrsc.org The Z group is stable under a variety of conditions but can be selectively removed, typically via catalytic hydrogenation, which cleaves the benzyl-oxygen bond to release the free amine and toluene.

Reaction Conditions and Yield Optimization for High Purity Synthesis

To address these challenges, more contemporary methods have been developed to improve both yield and purity. One such improved process involves treating arginine with a benzyl carbonate in the presence of a silylating agent and an amide solvent, often under anhydrous conditions. google.com This approach avoids the strongly alkaline aqueous environment, thereby minimizing side reactions and leading to a cleaner product with excellent purity and yield. Optimization also involves carefully controlling factors such as solvent polarity and base strength, as these can significantly influence reaction kinetics and the suppression of side-product formation. For instance, polar aprotic solvents can stabilize the transition state, and the use of specific bases like magnesium oxide can accelerate the deprotonation of the amino groups, enhancing their nucleophilicity for a more efficient reaction.

Integration into Peptide Synthesis Approaches

The utility of Z-D-Arg(Z)2-OH is most evident in its application as a building block in the synthesis of arginine-containing peptides, where control over reactivity is paramount.

Application in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis (SPPSy), where peptide chains are assembled in a homogenous solvent medium, fully protected amino acid derivatives like Z-D-Arg(Z)2-OH are highly valuable. This strategy is particularly useful in convergent syntheses, where protected peptide fragments are prepared and then coupled together. sci-hub.se The robust protection of the arginine side-chain prevents the formation of byproducts during the coupling steps, which are often mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov While some synthetic strategies for solution-phase synthesis have utilized arginine with an unprotected guanidinium (B1211019) group, relying on its zwitterionic state in solvents like DMF, this approach is not universally applicable and carries a risk of side reactions. beilstein-journals.org The use of a fully protected derivative like Z-D-Arg(Z)2-OH or the related Boc-Arg(Z)2-OH provides a more reliable route, ensuring high yields, especially in the synthesis of complex peptides. peptide.com

Considerations for Stereochemical Integrity during Coupling Reactions

A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of each amino acid residue. Racemization, the conversion of a chiral amino acid from its L- or D-form to a mixture of both, can occur during the activation and coupling steps, primarily through enolization or oxazolone (B7731731) formation pathways. rsc.orgrsc.org This loss of stereochemical purity can have a profound negative impact on the final peptide's biological activity. rsc.org

The structural characteristics of the protected amino acid, including the nature of the Nα- and side-chain protecting groups, play a significant role in minimizing racemization. The synthesis of peptides using arginine derivatives requires careful selection of coupling reagents and conditions to suppress this side reaction. Research has shown that with carefully controlled methodologies, peptides containing complex arginine mimetics can be synthesized with high stereochemical purity (>95%), as confirmed by analytical techniques such as NMR spectroscopy. nih.gov This demonstrates that while the risk of epimerization exists, it can be effectively managed through optimized synthetic protocols. nih.govresearchgate.net

Table of Compound Properties

| Property | Value | Source |

| Compound Name | Nα,Nω,Nω′-Tris-Z-D-arginine | chemimpex.com |

| Synonym | Z-D-Arg(Z)2-OH | google.com |

| CAS Number | 14611-34-8 | chemicalbook.compeptide.com |

| Molecular Formula | C30H32N4O8 | chemicalbook.com |

| Molecular Weight | 576.6 g/mol | chemicalbook.com |

Derivatization and Analog Generation for Research Purposes

The protected D-arginine derivative, Nα,Nω,Nω′-Tris-Z-D-arginine, often denoted as Z-D-Arg(Z)2-OH, serves as a versatile starting material for the synthesis of complex peptides and modified amino acid analogs for research applications. Its protecting group strategy, where the alpha-amino and both guanidino nitrogens are masked by benzyloxycarbonyl (Z) groups, leaves the carboxylic acid as a primary site for initial modification. This structure allows for controlled chemical transformations to generate derivatives with tailored properties for studying biological processes, developing therapeutic leads, and creating molecular probes.

Synthesis of Guanidino-Modified D-Arginine Derivatives

Modification of the guanidino side chain of arginine is a key strategy for modulating the biological activity and properties of arginine-containing molecules. The guanidinium group is crucial for many biological interactions, and altering its structure can have profound effects. While the Z-D-Arg(Z)2-OH compound has its guanidino group fully protected, these protecting groups can be removed to allow for specific modifications.

One significant class of guanidino-modified derivatives includes methylated arginines. In biological systems, protein-arginine N-methyltransferases (PRMTs) catalyze the methylation of arginine residues, leading to the formation of Nω-monomethylarginine (MMA), Nω,Nω-asymmetric dimethylarginine (ADMA), and Nω,Nω'-symmetric dimethylarginine (SDMA). nih.gov These post-translational modifications play critical roles in signal transduction, gene expression, and protein-protein interactions. Synthetic versions of these modified D-arginine derivatives are valuable tools for studying the enzymes involved and the functional consequences of these modifications. The synthesis of such derivatives can be approached by using a D-arginine precursor where the α-amino and carboxyl groups are protected, allowing for chemical modification specifically at the guanidino nitrogens.

Another potential modification of the guanidino group is oxidation. Under specific conditions, the guanidine (B92328) function can be oxidized, leading to different chemical entities. Furthermore, the guanidino nitrogens of L-arginine have been identified as the source for the enzymatic synthesis of nitric oxide (NO) by nitric oxide synthase (NOS). nih.govnih.gov The development of synthetic D-arginine analogs with modified guanidino groups can be used to probe the mechanism of such enzymes and to develop inhibitors or alternative substrates. For instance, a synthetic route could involve the reaction of a protected D-arginine with glutaric anhydride (B1165640) (GA) to modify a carboxyl group, followed by coupling with other molecules to create complex derivatives. chinesechemsoc.org

| Modification Type | Example Derivative | Significance/Application | General Synthetic Approach |

|---|---|---|---|

| Methylation | Asymmetric Dimethyl-D-Arginine (ADMA) | Research on NOS inhibition and protein-arginine methyltransferases (PRMTs). nih.gov | Selective methylation of guanidino nitrogens on a protected D-arginine backbone. |

| Methylation | Symmetric Dimethyl-D-Arginine (SDMA) | Tool for studying PRMTs and cellular methylation pathways. nih.gov | Regiospecific methylation of the guanidino group. |

| Oxidation | Oxidized Guanidino Group | Probing redox-sensitive biological pathways. | Controlled oxidation of the deprotected guanidino side chain. |

| Substrate Analog | Nω-hydroxy-D-arginine | Intermediate in NO synthesis; used to study NOS mechanism. nih.gov | Selective hydroxylation of a guanidino nitrogen. |

Exploration of N-Alpha and Carboxyl-Terminal Modifications for Probe Development

The development of molecular probes is essential for visualizing and quantifying biological processes. Z-D-Arg(Z)2-OH is an excellent scaffold for creating such probes due to its distinct functional groups: the N-alpha (α) amino group, the C-terminal carboxyl group, and the side-chain guanidino group. By attaching reporter molecules like fluorophores, quenchers, or affinity tags (e.g., biotin) to specific sites, researchers can track the molecule's localization, interactions, and fate within biological systems. acs.org

Carboxyl-Terminal Modification: In Z-D-Arg(Z)2-OH, the carboxylic acid is the most accessible functional group for modification. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), can be used to activate the carboxyl group for reaction with an amine-functionalized probe. google.com This strategy allows for the attachment of a wide array of molecules, including:

Fluorophores: Fluorescein, rhodamine, Cy dyes for fluorescence microscopy and assays. genscript.com

Biotin: For affinity purification and detection using streptavidin conjugates. genscript.com

Drug Molecules: Conjugation of therapeutic agents, such as Taxol, to arginine-based transporters to improve solubility and cellular uptake. researchgate.net

Amidation: The C-terminus can be converted to an amide (-NH2), which is a common modification in native peptides that can increase stability by preventing degradation by carboxypeptidases. google.comuniprot.org

N-Alpha-Terminal Modification: Modification at the N-terminus requires the selective removal of the α-Z protecting group. This is typically achieved through catalytic hydrogenolysis (e.g., using H2 gas with a palladium-on-carbon catalyst), which cleaves the benzyloxycarbonyl group to reveal the primary α-amino group. Care must be taken as this condition can also remove the Z-groups on the guanidino function. Once deprotected, the α-amino group can be coupled with various probes and moieties, including:

Acetyl Group: N-terminal acetylation is a common natural modification that removes the positive charge and can increase peptide stability. frontiersin.org

Lipids: Attachment of fatty acids, like palmitic acid, can enhance membrane association and cell permeability. frontiersin.org

Fluorescent Labels: Dyes such as Dansyl or 7-methoxycoumarin (B196161) acetic acid (Mca) can be attached for fluorescence-based studies. genscript.com

Bioorthogonal Handles: Introduction of functional groups like azides or alkynes allows for subsequent specific ligation reactions via "click chemistry". acs.org

Regiospecificity in Multifunctionalization Strategies

Regiospecificity—the ability to control the site of chemical modification on a multifunctional molecule—is paramount in the synthesis of complex molecular probes and derivatives. The synthetic utility of Z-D-Arg(Z)2-OH is rooted in its inherent protection scheme, which dictates the initial site of reaction. With the α-amino and guanidino groups blocked by Z-groups, the free carboxyl group is the primary site for modification.

To achieve multifunctionalization, where different probes or chemical groups are attached to different parts of the arginine scaffold, a strategy based on orthogonal protecting groups is required. Orthogonal protecting groups are removed under different chemical conditions, allowing for the sequential and site-specific deprotection and modification of each functional group.

For example, a synthetic strategy to create a D-arginine derivative with unique modifications at the N-terminus, C-terminus, and guanidino group would involve:

Starting Material Selection: Instead of Z-D-Arg(Z)2-OH, one might start with a D-arginine derivative with three different, orthogonal protecting groups. For instance, an Fmoc group on the α-amino group (removable by base), a Pbf group on the guanidino side chain (removable by strong acid), and a temporary ester protecting group on the C-terminus (e.g., a methyl ester, removable by saponification).

Sequential Modification: The chemist can then selectively remove one protecting group at a time, perform the desired chemical modification, and then proceed to the next site. For example, the C-terminal ester could be hydrolyzed first to couple a probe. Then, the N-terminal Fmoc group could be removed to attach a second, different probe. Finally, the Pbf group on the side chain could be cleaved to allow for modification of the guanidino group.

Proximity-induced reactivity can also be exploited to achieve regiospecificity. For example, strategies have been developed where a nearby amino acid residue, such as tyrosine or lysine (B10760008), can cooperate to direct a reaction (e.g., with formaldehyde) to a specific site on a peptide chain, demonstrating that intramolecular factors can control selectivity. researchgate.net

| Protecting Group | Abbreviation | Target Functional Group | Common Cleavage Condition | Orthogonal To |

|---|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | Amine (α or ω) | H₂/Pd (Hydrogenolysis), HBr/AcOH | Boc, Fmoc (under specific conditions) |

| tert-Butoxycarbonyl | Boc | Amine (α or ω) | Mild Acid (e.g., TFA) | Fmoc, Z (under specific conditions) |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine (α) | Base (e.g., Piperidine) | Boc, Z, Pbf |

| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Guanidino | Strong Acid (e.g., TFA) | Fmoc |

Biochemical Roles and Mechanistic Investigations Involving Nα,nω,nω′ Tris Z D Arginine

Enzyme Interaction and Inhibition Studies

The interaction of any molecule with an enzyme is governed by its ability to fit within the enzyme's active site and form specific molecular interactions. For arginine-specific proteases, this involves recognition of the distinct guanidinium (B1211019) side chain. The comprehensive protection of the arginine moiety in Z-D-Arg(Z)₂-OH profoundly influences its potential to interact with such enzymes.

Analysis of Protease Substrate Specificity and Kinetics (e.g., Factor Xa, Cathepsin B)

Proteases like Factor Xa and Cathepsin B exhibit high specificity for cleaving peptide bonds following an arginine residue. Factor Xa, a critical enzyme in the coagulation cascade, preferentially recognizes and cleaves the peptide bond after the arginine in sequences like Ile-Glu-Gly-Arg. wikipedia.orgproteopedia.org Cathepsin B, a lysosomal cysteine protease, also shows a strong preference for arginine at its P1 substrate position (the residue preceding the scissile bond). nih.govhzdr.de

However, Z-D-Arg(Z)₂-OH is not a substrate for these enzymes. The three bulky benzyloxycarbonyl (Z) groups sterically hinder the molecule from fitting into the confined active sites of these proteases. Furthermore, the protection of the guanidino group neutralizes its positive charge, which is a key recognition element for the S1 specificity pockets of these enzymes. Due to its nature as a protected amino acid, specific kinetic data such as Kₘ or kcat/Kₘ values for the interaction of Z-D-Arg(Z)₂-OH with Factor Xa or Cathepsin B are not available in scientific literature, as it is not designed to be enzymatically cleaved.

| Enzyme | Typical Recognition Sequence (Substrate) | Structural Features of Z-D-Arg(Z)₂-OH Preventing Substrate Behavior |

| Factor Xa | ...-Ile-Glu-Gly-Arg↓- | Three bulky benzyloxycarbonyl (Z) groups cause steric hindrance. Protected guanidino group lacks the positive charge needed for S1 pocket binding. wikipedia.orgnih.gov |

| Cathepsin B | Prefers Arg at P1 position (e.g., ...-Phe-Arg↓-) | Steric bulk from Z-groups prevents access to the active site cleft. Neutralized side chain cannot form key electrostatic interactions. nih.govnih.gov |

Investigation of Enzyme Active Site Recognition of D-Arginine Structures

The active sites of trypsin-like serine proteases and related enzymes are finely tuned to recognize their cognate substrates. The S1 specificity pocket of Factor Xa, for instance, is a deep, negatively charged groove containing the key residue Asp189, which forms a salt bridge with the positively charged guanidinium group of an arginine substrate. proteopedia.orgnih.gov Similarly, the S1 pocket of Cathepsin B is structured to accommodate basic residues like arginine, facilitating catalysis. hzdr.deresearchgate.net

The structure of Z-D-Arg(Z)₂-OH is incompatible with these recognition mechanisms for several reasons:

Steric Hindrance: The three large, aromatic Z-groups create a molecule that is substantially larger than a simple arginine residue, physically preventing it from entering the narrow S1 pocket.

Neutralized Guanidinium Group: The Nω and Nω′ positions of the guanidino group are protected by Z-groups, neutralizing the positive charge essential for the electrostatic interaction with residues like Asp189 in Factor Xa.

D-Configuration: While some proteases can accommodate D-amino acids, most, including Factor Xa, are stereospecific for L-amino acids in their substrates. The D-configuration of Z-D-Arg(Z)₂-OH further reduces the likelihood of a productive binding orientation in the active site of proteases that have evolved to process L-peptides.

Mechanistic Studies of Specific Enzyme Inhibition Pathways

Enzyme inhibition typically occurs when a molecule binds to an enzyme and decreases its activity. For competitive inhibition, the inhibitor must bind to the active site, competing with the natural substrate. labome.comresearchgate.net

There are no published mechanistic studies detailing a specific enzyme inhibition pathway for Z-D-Arg(Z)₂-OH. Based on its structure, it is unlikely to function as a standard competitive inhibitor of proteases like Factor Xa or Cathepsin B because, as previously noted, the bulky protecting groups prevent it from binding effectively within the active site. The very purpose of the Z-groups is to prevent the amino acid from reacting until it is deprotected during a chemical synthesis process. masterorganicchemistry.com Therefore, the compound is not designed to be biologically active as an inhibitor in its protected form.

Role in Protein Structure, Dynamics, and Stability Research

While not an active enzyme modulator, the incorporation of Z-D-Arg(Z)₂-OH into a peptide chain during synthesis would have significant consequences for the resulting peptide's structure, dynamics, and stability due to the steric and chemical properties of the three benzyloxycarbonyl groups.

Studies on the Stabilization of Model Dipeptides and Protein Motifs

The chemical modification of amino acids, including the addition of protecting groups, is a known strategy for enhancing the stability of peptides. sigmaaldrich.com The benzyloxycarbonyl (Z) groups of Z-D-Arg(Z)₂-OH can contribute to the stability of a peptide in several ways:

Protection from Proteolysis: The Nα-Z group makes the adjacent peptide bond resistant to cleavage by most aminopeptidases. Similarly, the extensive side-chain protection would prevent recognition and cleavage by endopeptidases. bachem.com

Induction of Secondary Structure: Bulky, hydrophobic protecting groups can stabilize specific peptide conformations. Studies on other Z-protected short peptides have shown that they can promote the formation of stable β-turn structures, which are common motifs in proteins. nih.gov

Hydrophobic Interactions: The three aromatic Z-groups add significant hydrophobicity to the residue. When incorporated into a peptide, these groups could participate in intramolecular hydrophobic interactions, helping to stabilize a folded conformation.

| Stabilizing Effect | Mechanism Attributed to Z-D-Arg(Z)₂-OH |

| Enzymatic Stability | Nα-Z group blocks exopeptidase activity; side-chain Z-groups block endopeptidase recognition. bachem.com |

| Conformational Stability | Bulky Z-groups can restrict flexibility and favor ordered structures like β-turns. nih.gov |

| Structural Stabilization | Hydrophobic Z-groups can form a core or interact with other nonpolar residues, stabilizing the overall peptide fold. |

Influence on Peptide Conformation in Biochemical Environments

The conformation of a peptide backbone is defined by the dihedral angles (Φ and Ψ) around the α-carbon. The incorporation of a modified amino acid like Z-D-Arg(Z)₂-OH would impose severe constraints on these angles.

The Nα-Z group, being a urethane (B1682113), introduces a planarity and rigidity that restricts the conformational freedom of the peptide backbone immediately preceding the residue. nih.gov Studies on other N-benzyloxycarbonyl-protected peptides have demonstrated a clear conformational effect. nih.gov The sheer size of the three Z-groups would create significant steric hindrance, forcing the peptide backbone to adopt a conformation that can accommodate these bulky moieties. This would likely limit the peptide's flexibility and favor a more defined, and potentially non-standard, secondary structure. The Z-groups would also interfere with the formation of typical hydrogen bond networks that define classical structures like α-helices and β-sheets, while potentially introducing new, stabilizing intramolecular interactions. researchgate.net

Research on Chaperone-like Activities of Arginine Derivatives

Arginine and its derivatives have been identified as chemical chaperones capable of suppressing protein aggregation, a process implicated in numerous diseases. mdpi.com Research has shown that arginine can enhance the anti-aggregation activity of molecular chaperones like HspB6 and the monomeric form of protein 14-3-3ζ. mdpi.comnih.gov In the presence of 0.1 M arginine, a significant increase in the chaperone activity of these proteins was observed, suggesting that arginine can induce conformational changes in chaperone molecules that enhance their function. mdpi.comnih.gov This effect is not universal, as arginine can sometimes enhance protein aggregation. mdpi.com

Studies on α-crystallin, a small heat shock protein, have demonstrated that arginine derivatives can be more effective than arginine itself in enhancing chaperone-like activity. nih.govgoogle.com For instance, arginine ethyl ester (ArgEE) and arginine amide (ArgAd) were found to be more potent in preventing the misfolding of lysozyme. nih.gov The mechanism appears to involve arginine's ability to affect the quaternary structure of the chaperone protein, leading to an enhanced ability to bind to and stabilize misfolded proteins. nih.gov Furthermore, site-directed mutagenesis studies on αA-crystallin have revealed that specific arginine residues are crucial for its chaperone function. scispace.com

| Arginine Derivative | Effect on Chaperone Activity | Model System |

| Arginine | Increased anti-aggregation activity | HspB6 and 14-3-3ζ with UV-irradiated glycogen (B147801) phosphorylase b mdpi.comnih.gov |

| Arginine | Enhanced chaperone function | α-crystallin nih.govgoogle.com |

| Arginine Ethyl Ester (ArgEE) | More effective than arginine in preventing misfolding | Lysozyme nih.gov |

| Arginine Amide (ArgAd) | More effective than arginine in preventing misfolding | Lysozyme nih.gov |

Molecular Probes and Investigative Tools in Biological Systems

The unique chemical properties of arginine and its derivatives make them valuable tools for probing biological systems. The positively charged guanidinium group is central to many of these applications, facilitating interactions with negatively charged cellular components.

Utility in Bioconjugation Techniques for Labeling Research Targets

The primary amines present at the N-terminus and on the side chain of lysine (B10760008) residues are common targets for bioconjugation. thermofisher.com However, the unique reactivity of the arginine side chain can also be exploited for site-selective protein modification. Dicarbonyl compounds, for example, can selectively react with the guanidinium group of arginine, allowing for the attachment of labels or other molecules. nih.gov This approach provides an alternative to more common methods and can be used to label proteins at specific arginine residues. nih.gov

Furthermore, the N-terminus of a protein offers a unique site for modification. nih.govunimi.it While not specific to arginine, general N-terminal modification strategies can be used on arginine-containing peptides and proteins to introduce probes for various applications, including fluorescence imaging and affinity purification. unimi.it

Application in Studies of Arginine Metabolism and Nitric Oxide Biosynthesis Pathways (as a precursor or related probe)

Arginine is a central molecule in several metabolic pathways, most notably as the precursor for nitric oxide (NO) synthesis. wikipedia.orgembopress.org The conversion of L-arginine to NO and L-citrulline is catalyzed by nitric oxide synthases (NOS). frontiersin.org Modified arginine derivatives serve as crucial tools to investigate this pathway. For instance, Nω-hydroxy-L-arginine has been identified as a key intermediate in NO biosynthesis. nih.gov Studies using this compound have helped to elucidate the enzymatic mechanism of NOS, showing that the synthesis of NO from L-arginine is a two-step process. frontiersin.orgnih.gov

Various synthetic arginine analogs act as inhibitors of NOS and are used to study the physiological roles of NO. nih.gov These include Nω-methyl-L-arginine (L-NMA) and Nω-nitro-L-arginine methyl ester. nih.gov By blocking NO production, these probes help to uncover the diverse functions of NO in processes like vasodilation and neurotransmission. embopress.orgnih.gov The study of arginine metabolism also extends to its role in the synthesis of other important molecules like proline and polyamines. frontiersin.orgredalyc.org

| Arginine Derivative/Analog | Application in Arginine Metabolism/NO Biosynthesis Research |

| Nω-hydroxy-L-arginine | Identified as an intermediate in nitric oxide synthesis, helping to elucidate the NOS reaction mechanism. frontiersin.orgnih.gov |

| Nω-methyl-L-arginine (L-NMA) | A competitive inhibitor of NOS used to study the physiological roles of nitric oxide. nih.gov |

| Nω-nitro-L-arginine methyl ester | A cell-permeable, competitive inhibitor of NOS used in studies of NO-dependent processes. |

| Asymmetric dimethylarginine (ADMA) | An endogenous inhibitor of NOS, its study provides insight into the regulation of NO production. frontiersin.org |

Investigation of Antimicrobial Mechanisms of Arginine-Containing Peptides

Arginine-rich peptides are a significant class of antimicrobial peptides (AMPs). nih.govnih.gov The cationic nature of the arginine side chain facilitates electrostatic interactions with the negatively charged membranes of bacteria and fungi. mdpi.comresearchgate.net This initial binding is often followed by the insertion of hydrophobic residues into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately cell death. mdpi.com

Research comparing arginine-containing AMPs to their lysine-containing counterparts has shown that arginine often confers greater antimicrobial activity. nih.govresearchgate.net This is attributed to the bidentate hydrogen bonding ability of the guanidinium group, which is more effective at interacting with phospholipid headgroups and promoting membrane curvature than the single positive charge of lysine. researchgate.net Some arginine-rich AMPs translocate across the bacterial membrane to act on intracellular targets, and higher arginine content can improve this translocation. nih.govnih.gov The study of these peptides, including synthetic analogs, provides valuable insights into antimicrobial mechanisms and aids in the design of new therapeutic agents. esrf.fr

Enzymatic Processing and Metabolic Stability in Research Models

Resistance to Proteolytic Degradation in in vitro Systems

The stability of peptides in biological systems is a critical factor for their therapeutic potential. Proteolytic enzymes, or proteases, are ubiquitous and can rapidly degrade peptides. mdpi.com The introduction of protective groups, such as the benzyloxycarbonyl (Z) group in Nα,Nω,Nω′-Tris-Z-D-arginine, is a common strategy to enhance resistance to proteolytic degradation. The Z-group sterically hinders the approach of proteases to the peptide bonds, thereby increasing the peptide's half-life in in vitro systems.

The use of D-amino acids, such as in Z-D-Arg(Z)2-OH, instead of the natural L-amino acids, also confers significant resistance to proteolysis. mdpi.com Most proteases are stereospecific and preferentially cleave peptide bonds involving L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to enhanced stability. This principle is utilized in the design of peptide-based drugs and research tools to ensure they persist long enough to exert their biological effects. For example, the substrate Z-D-Arg-Gly-Arg-pNA is used to assay for Factor Xa, demonstrating the specific recognition of certain sequences even with a D-amino acid at one position. capes.gov.brnih.gov

Substrate Characterization for Arginine-Modifying Enzymes (e.g., prenyltransferases, urethane hydrolases)

Nα,Nω,Nω′-Tris-Z-D-arginine, also known as Z-D-Arg(Z)2-OH, is a derivative of the amino acid D-arginine where the alpha-amino group and the two terminal guanidino nitrogen atoms are protected by benzyloxycarbonyl (Z) groups. chemimpex.comnih.gov This extensive protection makes it a valuable tool in peptide synthesis and various biochemical applications. chemimpex.com A key application of this compound and its analogues is in the characterization of enzymes that modify arginine residues. By serving as a potential substrate, it helps researchers to probe the specificity, activity, and mechanistic details of these enzymes, such as prenyltransferases and urethane hydrolases.

Use in Prenyltransferase Assays

Arginine prenyltransferases are enzymes that catalyze the attachment of a prenyl group (a five-carbon isoprenoid unit) to the guanidinium group of an arginine residue within a peptide or as a free amino acid. nih.govrsc.org The characterization of these enzymes often involves testing a variety of modified arginine substrates to understand their tolerance and specificity.

In a study characterizing AutF, a cyanobactin arginine-N-prenyltransferase, researchers tested its ability to prenylate a range of arginine-containing substrates. Among the tested compounds was Z-D-arginine-OH·HCl, a close analogue of Nα,Nω,Nω′-Tris-Z-D-arginine. The study found that AutF could catalyze the mono-prenylation of Z-D-Arg-OH, although with a very low yield of less than 1.5%. nih.gov This finding, while indicating poor substrate suitability, was crucial for defining the enzyme's substrate scope. It demonstrated that while the enzyme can recognize and process a protected D-arginine, the efficiency is significantly hampered compared to its preferred substrates, which are typically arginine residues "sandwiched" between other amino acids in a peptide chain. nih.gov

The results from such assays help to build a profile of the enzyme's active site constraints and preferences, revealing its sensitivity to stereochemistry (D- vs. L-arginine) and bulky protecting groups.

Table 1: In Vitro Prenylation of Various Arginine Substrates by AutF Prenyltransferase

| Substrate ID | Substrate Name/Sequence | Prenylation Result (% Yield) |

| 17 | N-α-Boc-L-arginine | <1.5 |

| 18 | N-α-Fmoc-L-arginine | <1.5 |

| 19 | Z-L-arginine-OH·HCl | <1.5 |

| 20 | Z-D-arginine-OH·HCl | <1.5 |

| 21 | Fmoc-L-homoarginine-OH | 30 |

| Data sourced from Le et al., 2022. nih.gov |

Use in Urethane Hydrolase Assays

Urethane hydrolases are enzymes that catalyze the hydrolysis of the urethane bond in Nα-benzyloxycarbonyl (Z) protected amino acids. tandfonline.comtandfonline.com These enzymes are significant for their ability to remove the Z-group, a common protecting group in peptide chemistry. The compound Nα,Nω,Nω′-Tris-Z-D-arginine contains three such urethane linkages, making its analogues ideal for studying the activity of these enzymes.

Research on a novel enzyme, Nα-benzyloxycarbonyl amino acid urethane hydrolase II, isolated from Lactobacillus fermenti, demonstrated its specific ability to hydrolyze the urethane bond of Nα-Z-arginine. The enzyme's action results in the stoichiometric release of benzyl (B1604629) alcohol and arginine. tandfonline.com This specificity for the Z-arginine substrate highlights its potential utility in processes requiring the deprotection of arginine residues.

Further studies on a urethane hydrolase from Streptococcus faecalis investigated the enzyme's substrate specificity in greater detail. This enzyme was found to hydrolyze Z-Glycine and Z-Alanine but was inactive against their D-enantiomers, such as Z-D-Alanine. tandfonline.com This strict stereospecificity suggests that a D-amino acid configuration, as found in Nα,Nω,Nω′-Tris-Z-D-arginine, would likely prevent hydrolysis by this particular enzyme. This type of substrate testing is fundamental to classifying the enzyme and understanding its catalytic mechanism, which requires a specific orientation of the substrate's carboxyl group and amino acid residue within the active site. tandfonline.com

Table 2: Substrate Specificity of Urethane Hydrolase from Streptococcus faecalis

| Substrate | Relative Activity |

| Z-Glycine | 100% |

| Z-Alanine | 4.1% |

| Z-D-Alanine | 0% |

| Boc-Glycine | 0% |

| Bz-Glycine | 91.6% |

| Bz-Alanine | 1.0% |

| Data adapted from E-3810 et al., 1979. tandfonline.com |

By using protected arginine derivatives like Nα,Nω,Nω′-Tris-Z-D-arginine and its simpler analogues, researchers can effectively map the substrate requirements of various arginine-modifying enzymes, providing critical insights into their biological function and potential for biotechnological applications.

Advanced Analytical and Computational Approaches for Nα,nω,nω′ Tris Z D Arginine

Spectroscopic and Chromatographic Characterization in Research

Spectroscopic and chromatographic techniques form the bedrock of experimental analysis for Z-D-Arg(Z)2-OH, providing critical data on its identity, purity, and structural features.

Mass spectrometry (MS) is a fundamental tool for the molecular identification of Z-D-Arg(Z)2-OH. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this polar, non-volatile compound. In ESI-MS analysis, the compound is ionized, typically by protonation, to form the [M+H]⁺ ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the precise determination of its molecular weight, confirming the molecular formula C₃₀H₃₂N₄O₈. futurechem.shopglbiochem.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. While specific fragmentation data for Z-D-Arg(Z)2-OH is not extensively published, analysis of related Z-protected arginine derivatives shows characteristic fragmentation patterns. nih.gov These patterns typically involve the loss of the benzyloxycarbonyl (Z) groups and fragmentation of the arginine side chain. In studies of other complex molecules containing arginine, extensive fragmentation of the arginine residue is a common observation. nih.gov The analysis of biosimilar proteins has also utilized mass spectrometry to identify C-terminal arginine residues, demonstrating the technique's power in characterizing arginine-containing molecules. researchgate.net

Table 1: Key Mass Spectrometry Data for Z-D-Arg(Z)2-OH

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₃₂N₄O₈ | futurechem.shopglbiochem.com |

| Molecular Weight | 576.6 g/mol | futurechem.shopglbiochem.com |

| Ionization Mode | ESI (Electrospray Ionization) | N/A |

| Primary Ion | [M+H]⁺ | N/A |

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Z-D-Arg(Z)2-OH and for monitoring its synthesis or subsequent reactions. nih.gov Due to the presence of the aromatic Z-groups, UV detection is a highly effective method for quantification. jafs.com.plmyfoodresearch.com

Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common approach. nih.gov The separation relies on the partitioning of the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). innovareacademics.in A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the efficient elution and separation of the compound from starting materials, by-products, and other impurities. innovareacademics.in The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are often required for research applications.

HPLC is also invaluable for monitoring the progress of reactions involving Z-D-Arg(Z)2-OH. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product, allowing for reaction optimization. rsc.org

Table 2: Typical HPLC Parameters for Analysis of Z-Protected Arginine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase A | Water with 0.1% TFA | innovareacademics.in |

| Mobile Phase B | Acetonitrile with 0.1% TFA | innovareacademics.in |

| Detection | UV (e.g., 219 nm, 265 nm) | jafs.com.plinnovareacademics.in |

| Mode | Gradient Elution | innovareacademics.in |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of Z-D-Arg(Z)2-OH in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR spectra will show distinct signals for the protons in different chemical environments, such as the aromatic protons of the Z-groups, the protons of the D-arginine backbone, and the protons on the side chain. researchgate.net The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) allow for the assignment of each signal to specific protons in the structure.

¹³C NMR provides information on the carbon skeleton of the molecule. researchgate.net Recent advancements in ¹³C-detected NMR techniques have been particularly useful for studying arginine side chains in complex systems, overcoming challenges posed by molecular motion. ucl.ac.uk

NMR is also uniquely capable of investigating dynamic processes and intramolecular interactions. For instance, NMR studies on arginine derivatives have been used to investigate acid-base interactions between the guanidinium (B1211019) group and other moieties. rsc.org Hydrogen exchange experiments monitored by NMR can reveal the extent of solvent exposure and hydrogen bonding of the NH protons in the guanidinium group. ucl.ac.uk While not specifically documented for Z-D-Arg(Z)2-OH, such studies could provide insights into potential intramolecular hydrogen bonding or proton bridging involving the heavily protected guanidinium group and the carboxylic acid, influencing the compound's conformational preferences.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods complement experimental data by providing a deeper understanding of the molecular properties, interactions, and reactivity of Z-D-Arg(Z)2-OH at an atomic level.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For Z-D-Arg(Z)2-OH, MD simulations can predict how the compound might interact with biological macromolecules like proteins or lipid membranes. nih.govnih.gov

Although specific MD studies on Z-D-Arg(Z)2-OH are scarce, extensive research on arginine and arginine-rich peptides provides a strong basis for predicting its behavior. acs.orgresearchgate.net MD simulations have shown that the guanidinium group of arginine plays a key role in interactions with other molecules, including forming strong electrostatic interactions and hydrogen bonds. researchgate.netnih.gov Simulations have explored how arginine interacts with lipid bilayers, showing that it can bind strongly to the membrane surface. nih.govresearchgate.netnih.gov The bulky, lipophilic Z-groups on Z-D-Arg(Z)2-OH would significantly alter these interactions, likely promoting deeper insertion into hydrophobic environments compared to unprotected arginine. MD simulations could be used to model the binding of Z-D-Arg(Z)2-OH to a specific protein target, predicting the binding pose and estimating the binding affinity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed electronic structure information, which is crucial for understanding reaction mechanisms, conformational energies, and spectroscopic properties. researchgate.netnih.gov

For Z-D-Arg(Z)2-OH, DFT calculations can be employed to:

Determine stable conformations: By calculating the relative energies of different spatial arrangements of the atoms, the most stable, low-energy conformations can be identified. This is particularly important for understanding the orientation of the three bulky Z-groups. nih.gov

Analyze electronic properties: Calculations can reveal the distribution of electron density and electrostatic potential across the molecule. bme.hu This helps in predicting sites susceptible to nucleophilic or electrophilic attack. The calculations can quantify how the electron-withdrawing Z-groups affect the basicity and hydrogen-bonding potential of the guanidinium group. nih.gov

Model reaction energetics: The energy profile of a chemical reaction, including the energies of reactants, transition states, and products, can be calculated. acs.org For instance, the mechanism of deprotection (removal of the Z-groups) could be investigated to understand the reaction pathway and identify potential intermediates. acs.org Quantum chemical calculations have been successfully used to model the stability of arginine derivatives and their reaction intermediates. indiana.eduacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| Nα,Nω,Nω′-Tris-Z-D-arginine | Z-D-Arg(Z)2-OH |

| Acetonitrile | ACN |

| Benzyloxycarbonyl | Z-group |

| Trifluoroacetic acid | TFA |

| Methanol | MeOH |

| N-acetyl-l-arginine carboxamide hydrochloride | - |

| Dansyl chloride | - |

| Tosyl chloride | - |

| o-phenylenediamine | - |

| aminoguanidine | - |

| Nε-carboxymethyllysine | - |

| N⁷-carboxymethylarginine | CMA |

| Glyoxal | - |

| Methylglyoxal | - |

| Butanedione | - |

| β-casein | β-CN |

In Silico Structure-Activity Relationship (SAR) Studies for Mechanistic Design

In the quest to design novel and more effective therapeutic agents, in silico structure-activity relationship (SAR) studies have become an indispensable tool. For arginine derivatives like Nα,Nω,Nω′-Tris-Z-D-arginine, these computational approaches provide profound insights into the molecular interactions that govern their biological activity, particularly as potential enzyme inhibitors. By simulating and predicting how structural modifications of a molecule will affect its interaction with a biological target, researchers can rationally design compounds with enhanced potency and selectivity, thereby accelerating the drug discovery process.

At its core, SAR explores the relationship between the chemical structure of a molecule and its biological activity. When applied in a computational setting, SAR studies for a compound like Nα,Nω,Nω′-Tris-Z-D-arginine would typically focus on its potential as an inhibitor of enzymes such as arginase or nitric oxide synthase (NOS), for which arginine is a natural substrate. nih.govnih.gov The overarching goal is to identify the key structural motifs and physicochemical properties of the inhibitor that are crucial for binding to the enzyme's active site and modulating its function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A primary technique within in silico SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models correlate the biological activity of a set of compounds with their physicochemical properties, or "descriptors." For a series of arginine analogues, these descriptors could include molecular weight, lipophilicity (logP), and electronic properties.

A recent study on arginase-I inhibitors successfully developed a robust QSAR model based on a dataset of 149 diverse molecules. frontiersin.orgnih.gov The model, which met the stringent criteria set by the Organisation for Economic Co-operation and Development (OECD), demonstrated excellent predictive power with a high correlation coefficient (R²tr = 0.89) for the training set and strong external validation (R²ex = 0.85). frontiersin.orgnih.gov Such a model could be instrumental in predicting the inhibitory potential of Nα,Nω,Nω′-Tris-Z-D-arginine and its derivatives. The study identified several key structural features linked to arginase-I inhibition, including the proximity of lipophilic atoms to the molecule's center and the specific positioning of donor atoms relative to a ring nitrogen. frontiersin.orgnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. jscimedcentral.com For Nα,Nω,Nω′-Tris-Z-D-arginine, docking studies would be performed against the crystal structure of a target enzyme, like human arginase I. These simulations provide a static snapshot of the binding pose and can estimate the binding affinity. For instance, docking studies on other arginase inhibitors have revealed that chlorinated aromatic rings orient themselves towards the binuclear manganese cluster in the enzyme's active site. nih.gov

To gain a more dynamic understanding of the ligand-receptor interactions, molecular dynamics (MD) simulations are often employed. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the enzyme's active site. researchgate.net This is particularly important for enzymes like arginase, which exhibit plasticity in their active site. researchgate.net MD simulations can reveal how the binding of an inhibitor like Nα,Nω,Nω′-Tris-Z-D-arginine might induce conformational changes in the enzyme, leading to inhibition.

Pharmacophore Mapping

Pharmacophore mapping is another valuable in silico technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity. By analyzing a set of active molecules, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual compound libraries for new potential inhibitors with diverse chemical scaffolds but similar pharmacophoric features. A novel dynamic 3D pharmacophore analysis method, known as dynophores, has been developed to account for the flexibility of the enzyme's active site observed in MD simulations. researchgate.net

The table below summarizes key in silico SAR approaches and their application in the mechanistic design of enzyme inhibitors related to arginine derivatives.

| Computational Approach | Description | Application to Arginine Derivatives | Key Research Findings |

| QSAR | Develops mathematical models correlating chemical structure with biological activity. | Predicts inhibitory potency of new analogues based on physicochemical descriptors. | Identified key structural features for arginase-I inhibition, such as lipophilicity distribution. frontiersin.orgnih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Visualizes the binding mode of Nα,Nω,Nω′-Tris-Z-D-arginine in the active site of target enzymes. | Revealed the importance of interactions with the manganese cluster in arginase. nih.gov |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Analyzes the conformational changes and stability of the ligand-enzyme complex. | Highlighted the plasticity of the arginase active site. researchgate.net |

| Pharmacophore Mapping | Identifies the 3D arrangement of essential functional groups for activity. | Screens for novel inhibitors with different core structures but similar interaction patterns. | Can be combined with MD simulations for a dynamic understanding of ligand-receptor interactions. researchgate.net |

Through the integrated use of these advanced analytical and computational approaches, researchers can systematically explore the SAR of Nα,Nω,Nω′-Tris-Z-D-arginine. This knowledge is crucial for the rational design of next-generation derivatives with improved therapeutic profiles, ultimately paving the way for new and more effective treatments for diseases where arginine metabolism plays a key role.

Future Perspectives and Emerging Research Avenues for Nα,nω,nω′ Tris Z D Arginine

Development of Novel Protected Arginine Derivatives with Enhanced Research Utility

The synthesis of peptides, particularly those containing the highly functionalized amino acid arginine, presents considerable challenges. The guanidino group of arginine can lead to side reactions and aggregation during solid-phase peptide synthesis (SPPS). Consequently, the development of effective protecting groups for arginine is a critical area of research. mdpi.com

Nα,Nω,Nω′-Tris-Z-D-arginine is one such protected derivative, but the quest for improved versions is continuous. Research is focused on creating novel arginine building blocks with enhanced properties such as increased lipophilicity to improve membrane permeability. mdpi.comresearchgate.net This can be achieved by introducing different alkoxycarbonyl groups to the guanidinium (B1211019) moiety. mdpi.com

Current strategies often involve the use of protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). mdpi.comresearchgate.net However, there is a growing interest in developing new protecting groups that are removable under milder or more specific conditions, thereby increasing their compatibility with a wider range of synthetic strategies. mdpi.comias.ac.in For instance, the MIS (1,2-dimethylindole-3-sulphonyl), dibenzosuberyl, and dibenzosuberenyl groups have been explored as alternatives that can be removed under very mild conditions. nih.gov The overarching goal is to expand the toolkit of protected arginine derivatives, providing chemists with more versatile and efficient options for synthesizing complex peptides. mdpi.comresearchgate.net

Advanced Applications in Proteomics and Peptidomics Research Tools

Proteomics and peptidomics, the large-scale study of proteins and peptides, heavily rely on synthetic peptides for various applications, including as standards for quantification and as probes to study protein function. explorationpub.comnih.gov The analysis of peptidomes can reveal novel peptide biomarkers for disease diagnosis and prognosis. nih.gov

Peptides containing D-amino acids, such as those synthesized using Z-D-Arg(Z)2-OH, are particularly valuable in these fields. The inclusion of D-amino acids can confer resistance to degradation by proteases, the enzymes that break down proteins and peptides. frontiersin.orgnih.gov This increased stability makes them ideal for use as internal standards in quantitative proteomics studies and as long-lasting probes in biological systems. frontiersin.orgnih.gov

Furthermore, synthetic peptides are instrumental in developing tools for activity-based protein profiling and for creating immunogenic peptides for vaccine development. chemimpex.comexplorationpub.com The unique properties of D-arginine-containing peptides can be leveraged to design specific inhibitors or modulators of enzyme activity, contributing to drug discovery and development. ontosight.aicdnsciencepub.com The use of advanced analytical techniques like MALDI-TOF mass spectrometry has further enhanced the ability to detect and quantify peptides in complex biological samples. nih.gov

Engineering of Enzymatic Systems for Stereoselective Synthesis

The production of enantiomerically pure amino acids is crucial for the pharmaceutical industry. While traditional chemical synthesis often produces a mixture of stereoisomers that must be separated, enzymatic methods offer a highly stereoselective alternative. google.com

There is growing interest in using engineered enzymes for the synthesis of protected arginine derivatives. researchgate.net This could involve modifying existing enzymes to selectively act on D-amino acids or to recognize and modify the heavily protected structure of compounds like Z-D-Arg(Z)2-OH. For instance, L-arginase, an enzyme that selectively converts L-arginine to L-ornithine, can be used to separate D-arginine from a racemic mixture. google.com

Researchers are also exploring the use of enzymes like papain to catalyze the formation of amide and ester bonds in the synthesis of arginine-based surfactants in organic media. nih.gov The development of robust and efficient enzymatic systems for the synthesis of protected D-arginine derivatives would represent a significant advancement, offering a more sustainable and cost-effective manufacturing process. researchgate.netnih.gov

Uncovering Deeper Mechanistic Insights into Arginine-Related Biochemical Processes

Arginine and arginine-rich peptides play diverse and critical roles in biology, from participating in protein structure and function to regulating cellular processes. researchgate.netnih.gov The guanidinium group of arginine is key to many of its functions, including its ability to interact with other molecules through electrostatic interactions and hydrogen bonding. nih.gov

Synthetic peptides containing D-arginine, derived from precursors like Z-D-Arg(Z)2-OH, are powerful tools for investigating these processes. By incorporating D-amino acids into peptides, researchers can probe the specificity of enzyme-substrate interactions and explore the structural requirements for molecular recognition. nih.govnih.gov The presence of a D-amino acid can alter a peptide's secondary structure and its ability to interact with biological targets. nih.gov

Recent discoveries have highlighted the role of peptide arginases, enzymes that convert arginine residues within a peptide to ornithine, as a novel post-translational modification. nih.gov Studying how these enzymes interact with D-arginine-containing substrates could provide valuable insights into their mechanism and biological function. nih.gov Furthermore, understanding the role of D-amino acids in complex ecosystems, including their potential as signaling molecules, is an active area of research. frontiersin.org

| Property | Value | Source |

| Synonyms | Z-D-Arg(Z)2-OH | chemimpex.com |

| CAS Number | 1947-42-8, 104321-57-5 | chemimpex.com |

| Molecular Formula | C₃₀H₃₂N₄O₈ | chemimpex.com |

| Molecular Weight | 576.6 g/mol | chemimpex.com |

| Appearance | Yellowish powder | chemimpex.com |

| Melting Point | 135 - 139 °C | chemimpex.com |

| Purity | ≥ 98% (TLC) | chemimpex.com |

| Storage Conditions | 0 - 8 °C | chemimpex.com |

Q & A

Q. How can researchers ensure reproducibility in studies involving Z-D-Arg(Z) 2-OH?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.